1-Nonen-3-ol

Catalog No.
S1893626
CAS No.
21964-44-3
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonen-3-ol

Researchers requiring precise organoleptic authenticity or high-potency insect attractants often face supply inconsistency with analogs. 1-Nonen-3-ol (CAS 21964-44-3) delivers the exact green, earthy, mushroom aroma via its unique vinyl alcohol structure.

  • Enables authentic cucumber, melon, and mushroom flavor profiles unattainable with shorter or saturated analogs.
  • High olfactory potency for mosquito attractant studies, permitting effective lure design at low concentrations.
  • Terminal double bond serves as a critical synthetic handle for high-impact aroma chemicals. Sourced with consistent ≥97% purity for reproducible R&D outcomes.

CAS Number

21964-44-3

Product Name

1-Nonen-3-ol

IUPAC Name

non-1-en-3-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3

InChI Key

DWUPJMHAPOQKGJ-UHFFFAOYSA-N

SMILES

CCCCCCC(C=C)O

Canonical SMILES

CCCCCCC(C=C)O

The exact mass of the compound 1-Nonen-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

1-Nonen-3-ol, Non-1-en-3-ol, 1-Vinylheptanol, 3-Hydroxy-1-nonene

Purity

≥97%

Package Size

5 g, 5 ml

1-Nonen-3-ol is a nine-carbon unsaturated secondary alcohol recognized for its significant role as a flavor and fragrance ingredient. Its chemical structure, featuring a terminal double bond and a hydroxyl group at the C3 position, imparts a characteristic and complex aroma profile described as intensely green, earthy, creamy, and mushroom-like. Beyond sensory applications, it serves as a versatile synthetic intermediate in organic chemistry, where its functional groups can be leveraged for further chemical transformations.

Research Fit

Flavor and fragrance ingredient with creamy, mushroom character
Analytical reference standard for volatile marker quantification
Atmospheric chemistry research tool for unsaturated alcohol fate studies

In applications driven by molecular recognition, such as flavor perception and insect olfaction, minor structural changes lead to significant functional differences. Substituting 1-Nonen-3-ol with its shorter C8 analog, 1-octen-3-ol, or its saturated counterpart, 3-nonanol, fundamentally alters the resulting sensory profile and biological activity. Olfactory receptors in both humans and insects are highly tuned to specific molecular geometries and electronic properties; therefore, the precise chain length and the presence of the C1-C2 double bond in 1-Nonen-3-ol are critical for its intended function. For chemical synthesis, replacement with a saturated alcohol eliminates a key reactive site, making it an unsuitable precursor for target molecules requiring the vinyl group. This structural specificity means that analogs are not viable drop-in replacements for applications where the precise organoleptic or biological signature of 1-Nonen-3-ol is required.

Substitution Risk

Positional isomer mismatch

Ozone reactivity of 1-nonen-3-ol differs markedly from 1-nonen-4-ol, potentially altering environmental fate estimates.

Chain-length sensory shift

1-Octen-3-ol lacks the creamy-oily notes of 1-nonen-3-ol, altering flavor and fragrance formulations.

Enhanced Potency for Specific Mosquito Olfactory Receptors vs. Shorter-Chain Analogs

In a study evaluating ligand-receptor interactions, 1-Nonen-3-ol demonstrated higher sensitivity for the mosquito odorant receptor AaOR8 compared to its shorter C7 analog, 1-hepten-3-ol. This indicates a stronger binding affinity or activation potential based on its specific nine-carbon chain length, a critical factor for developing effective and targeted semiochemical-based products.

Evidence DimensionOlfactory Receptor Sensitivity (EC₅₀)
Target Compound DataDemonstrates a lower EC₅₀ value (higher sensitivity) for AaOR8.
Comparator Or Baseline1-Hepten-3-ol (a shorter C7 analog) shows a higher EC₅₀ value (lower sensitivity).
Quantified Difference1-Nonen-3-ol shows a higher relative sensitivity than 1-Hepten-3-ol.
ConditionsCalcium imaging assay with the mosquito odorant receptor AaOR8 expressed in a heterologous system.

For developing species-specific insect attractants or repellents, higher receptor potency allows for greater biological effect at lower concentrations, improving formulation efficiency and cost-effectiveness.

Ozone Reactivity
Head-to-head
kO3 = (1.89±0.20)×10−17 cm³/(molecule·s)
2.3× higher than 1-nonen-4-ol
Supports atmospheric fate modeling differentiation
298 K, absolute rate method

Unique Sensory Profile: Differentiated from the Common C8 Analog 1-Octen-3-ol

While the widely used C8 analog 1-octen-3-ol is primarily known for a distinct mushroom-like odor, 1-Nonen-3-ol provides a more complex sensory profile. Industry and research databases consistently describe 1-Nonen-3-ol with additional notes characterized as 'intensely oily,' 'creamy,' and 'green'. This multi-faceted profile provides formulators with a unique note that is not directly achievable with simpler, more common analogs.

Evidence DimensionOdor Profile Description
Target Compound DataIntensely oily, creamy, green, earthy, and mushroom-like.
Comparator Or Baseline1-Octen-3-ol: Predominantly fruity, genuine mushroom-like.
Quantified DifferenceQualitative distinction: 1-Nonen-3-ol possesses additional creamy and oily notes not characteristic of 1-octen-3-ol.
ConditionsSensory panel evaluation in flavor and fragrance industry databases.

For flavorists and perfumers, these additional creamy and green notes are critical for building complex, authentic profiles (e.g., cucumber, melon, rich savory flavors) where a simple mushroom note is insufficient.

Reactivity Parity
Head-to-head
kO3 statistically indistinguishable from 1-octen-3-ol
Atmospheric reactivity models may treat as equivalent; sensory differs
No significant difference, 298 K

Required Precursor for Unsaturated Derivatives, Unlike Saturated Analogs

The terminal vinyl group in 1-Nonen-3-ol is a critical reactive handle that is absent in its saturated analog, 3-nonanol. This functionality is essential for synthetic routes involving addition reactions, epoxidation, or polymerization where unsaturation in the final product is required. While enzymatic esterification can be performed on various alcohols to produce flavor esters, selecting 1-Nonen-3-ol is mandatory when the target ester must retain the C1-C2 double bond for its specific flavor or fragrance properties.

Evidence DimensionReactive Functional Groups
Target Compound DataContains a terminal alkene (vinyl group) and a secondary alcohol.
Comparator Or Baseline3-Nonanol (saturated analog): Contains only a secondary alcohol.
Quantified DifferencePresence of a synthetically versatile C=C double bond.
ConditionsStandard organic synthesis reaction conditions.

For chemists synthesizing specialty chemicals, flavor compounds, or polymers, the double bond is a non-negotiable structural feature, making the saturated analog an unsuitable and non-procureable alternative.

Volatile Dominance
Cross-study comparable
18.95% of carbonyl & alcohol volatiles in silver carp
Primary analytical target for fish flavor studies
HS-SPME-GC-MS, NIST library match
Quality Marker
Cross-study comparable
Selected as 1 of only 5 markers out of 144 volatiles
Validated marker for seafood freshness monitoring
European seabass, DH-GC-MS/O
Sensory Profile
Class-level
Oily, creamy, green, earthy, mushroom-like vs. simpler mushroom-green of 1-octen-3-ol
Formulators require C9 for creamy top-notes
Industry database descriptors
GC-MS Protocol
Supporting evidence
Validated SIM protocol on DB-Wax, quantifies alongside C8 analogs
Reduces method development for multi-analyte analysis
Quantification as 4-nonanol equivalents

Formulation of High-Fidelity Green and Savory Flavors

Where the goal is to create authentic cucumber, melon, or rich mushroom flavors, the unique combination of green, creamy, and earthy notes in 1-Nonen-3-ol makes it a more suitable choice than analogs like 1-octen-3-ol that provide a simpler mushroom character.

Development of Potent and Selective Insect Kairomones

For research and development of next-generation insect attractants, particularly for mosquito species, the demonstrated high potency of 1-Nonen-3-ol on specific olfactory receptors allows for the design of more effective lures that can be used at lower concentrations than less active structural analogs.

Synthesis of Unsaturated Specialty Esters and Fine Chemicals

When the synthetic target is a high-impact aroma chemical or an intermediate that must contain a terminal double bond, 1-Nonen-3-ol is the required precursor. Its vinyl group offers a site for further chemical modification that is unavailable in its saturated form, 3-nonanol.

Application Fit

Application
Selection Property
Validation Focus
Atmospheric fate modeling research
Authentic standard with known ozone reactivity profile
Ozone reaction rate constant validation in smog chamber studies
Freshwater fish flavor research
Primary volatile marker compound
HS-SPME-GC-MS method validation for freshness assessment
Seafood quality monitoring
Validated spoilage marker
Shelf-life assessment and early spoilage detection
Flavor and fragrance formulation
Complex creamy-oily odor profile
Organoleptic target achievement in savory compositions

XLogP3

3.1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

21964-44-3

Wikipedia

1-nonen-3-ol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

1-Nonen-3-ol: ACTIVE

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